molecular formula C25H22N6O2S B2921367 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone CAS No. 1207059-92-4

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone

Cat. No. B2921367
M. Wt: 470.55
InChI Key: WSFWKFWEBQOWTO-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C25H22N6O2S and its molecular weight is 470.55. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Modifications

The creation of such compounds often involves multicomponent condensation reactions, showcasing the diversity of synthetic approaches in the realm of heterocyclic chemistry. For instance, the regio- and chemoselective synthesis of pyrazoloquinolinones and related heterocycles has been achieved through multicomponent protocols, illustrating the versatility of these methods in constructing complex molecules (Chebanov et al., 2008). Furthermore, nickel nanoparticles have been employed to facilitate the synthesis of pyrazoloquinolinone and triazoloquinazolinone derivatives, highlighting the role of nanocatalysis in enhancing reaction efficiency and selectivity (Singh et al., 2015).

Biological Activities and Applications

The incorporation of specific functional groups into the compound's structure can significantly influence its biological activity. For example, compounds bearing semicarbazide, thiosemicarbazide, and various heterocyclic moieties have demonstrated promising antioxidant and anticancer activities, indicating their potential in developing therapeutic agents (Tumosienė et al., 2020). Additionally, the antimicrobial evaluation of heterocycles derived from novel quinolinyl chalcones underscores the importance of structural diversity in modulating antimicrobial efficacy (Hassan & Farouk, 2017).

Theoretical and Computational Studies

Theoretical studies, including computational modeling and docking analyses, have been pivotal in understanding the interaction mechanisms of such compounds with biological targets. This approach facilitates the rational design of molecules with enhanced biological activities by predicting their behavior at the molecular level before synthesis and biological testing (Fedotov et al., 2022).

properties

CAS RN

1207059-92-4

Product Name

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone

Molecular Formula

C25H22N6O2S

Molecular Weight

470.55

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]ethanone

InChI

InChI=1S/C25H22N6O2S/c1-33-19-10-8-17(9-11-19)20-15-22-24-26-27-25(30(24)13-14-31(22)28-20)34-16-23(32)29-12-4-6-18-5-2-3-7-21(18)29/h2-3,5,7-11,13-15H,4,6,12,16H2,1H3

InChI Key

WSFWKFWEBQOWTO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)N5CCCC6=CC=CC=C65)C3=C2

solubility

not available

Origin of Product

United States

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